methyl 4-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4-methoxy-1H-indole-2-carboxylate is an organic compound with the molecular formula C11H11NO3 . It is a white to pale cream powder and is used in the production of dyes by certain strains of Escherichia coli .
Synthesis Analysis
The synthesis of indole derivatives, including methyl 4-methoxy-1H-indole-2-carboxylate, has been a subject of research . The compound can be synthesized from 2-methyl-3-nitroaniline, which after several steps yields 2-bromo-4-methoxy-3-methylaniline hydrochloride .Molecular Structure Analysis
The molecular structure of methyl 4-methoxy-1H-indole-2-carboxylate can be represented by the SMILES stringCOC(=O)C1=CC2=C(OC)C=CC=C2N1
. The InChI Key for this compound is GLCZQTLCVLVFGV-UHFFFAOYSA-N
. Chemical Reactions Analysis
Methyl 4-methoxy-1H-indole-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant in [3+2] annulation reactions, preparation of inhibitors of mammalian secreted phospholipases A2, Heck reactions, preparation of indole fatty alcohol derivatives, and methylation reactions .Physical And Chemical Properties Analysis
Methyl 4-methoxy-1H-indole-2-carboxylate is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Application 2: Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
properties
IUPAC Name |
methyl 4-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZQTLCVLVFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350811 | |
Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-1H-indole-2-carboxylate | |
CAS RN |
111258-23-2 | |
Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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